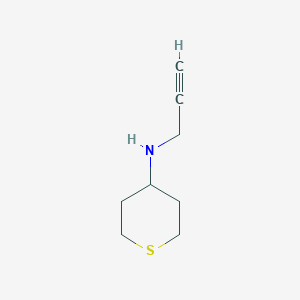
N-(prop-2-yn-1-yl)thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)thian-4-amine is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
N-(prop-2-yn-1-yl)thian-4-amine features a thian (thiolane) ring structure, which contributes to its unique chemical properties. The presence of the prop-2-ynyl group enhances its reactivity, making it suitable for various chemical transformations. Its molecular formula is C6H9N, with a molecular weight of approximately 111.15 g/mol.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines. Research has shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a lead compound in anticancer drug development .
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in treating inflammatory diseases.
Chemical Biology
The compound can serve as a thiol-reactive probe in chemoproteomics:
- Quantitative Thiol Reactivity Profiling (QTRP) : this compound can be utilized to label and analyze reactive cysteines in proteins, aiding in the study of redox biology and the identification of targets for drug discovery . This method enhances our understanding of cellular redox states and the role of thiols in biological processes.
Materials Science
The compound's unique properties make it suitable for developing specialized materials:
- Synthesis of Functional Polymers : this compound can act as a building block for synthesizing functional polymers with applications in coatings, adhesives, and other materials that require specific chemical functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity in cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Anti-inflammatory Effects | Inhibition of TNF-alpha production by up to 85% at 10 µM concentration. |
| [Study 3](https://www.achemblock.com/l20531-prop-2-yn-1-yld-propan -2 -yld -amine.html) | Material Applications | Successful incorporation into polymer matrices leading to enhanced thermal stability and mechanical properties. |
Propriétés
Numéro CAS |
1153794-90-1 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
N-prop-2-ynylthian-4-amine |
InChI |
InChI=1S/C8H13NS/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 |
Clé InChI |
ZBYDTCDVTZPBKA-UHFFFAOYSA-N |
SMILES |
C#CCNC1CCSCC1 |
SMILES canonique |
C#CCNC1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















